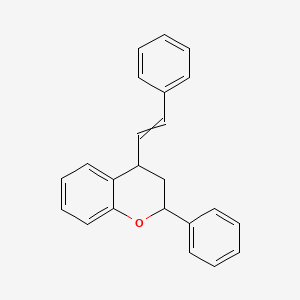
2-Butyl-3-chloro-1-benzoselenophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-3-chloro-1-benzoselenophene is an organoselenium compound that features a benzoselenophene core with butyl and chloro substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-chloro-1-benzoselenophene typically involves the formation of the benzoselenophene core followed by the introduction of butyl and chloro substituents. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzoselenophene ring.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and specific reagents can further enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
2-Butyl-3-chloro-1-benzoselenophene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the benzoselenophene core can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted benzoselenophenes depending on the nucleophile used.
科学研究应用
2-Butyl-3-chloro-1-benzoselenophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of materials with specific electronic and optical properties
作用机制
The mechanism of action of 2-Butyl-3-chloro-1-benzoselenophene involves its interaction with molecular targets through its selenium atom. The compound can undergo redox reactions, influencing cellular redox balance and potentially leading to the generation of reactive oxygen species. These interactions can affect various cellular pathways, including those involved in cell proliferation and apoptosis .
相似化合物的比较
Similar Compounds
2-Butyl-3-chloro-1-benzothiophene: Similar structure but contains sulfur instead of selenium.
2-Butyl-3-chloro-1-benzofuran: Similar structure but contains oxygen instead of selenium.
2-Butyl-3-chloro-1-benzopyrrole: Similar structure but contains nitrogen instead of selenium.
Uniqueness
2-Butyl-3-chloro-1-benzoselenophene is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium-containing compounds often exhibit different reactivity and biological activities, making them valuable in various research and industrial applications .
属性
CAS 编号 |
61350-52-5 |
|---|---|
分子式 |
C12H13ClSe |
分子量 |
271.65 g/mol |
IUPAC 名称 |
2-butyl-3-chloro-1-benzoselenophene |
InChI |
InChI=1S/C12H13ClSe/c1-2-3-7-11-12(13)9-6-4-5-8-10(9)14-11/h4-6,8H,2-3,7H2,1H3 |
InChI 键 |
LNNNTPACUKHVIB-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(C2=CC=CC=C2[Se]1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14588235.png)
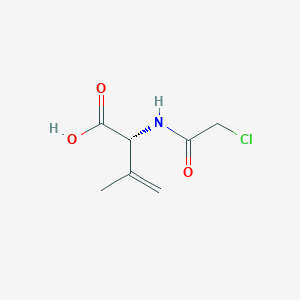
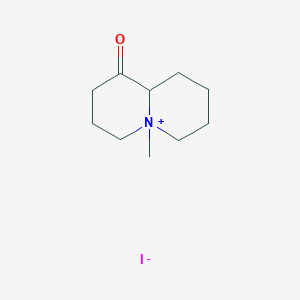
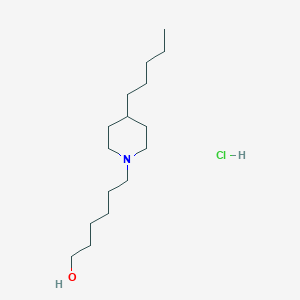



![3,3'-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid)](/img/structure/B14588277.png)
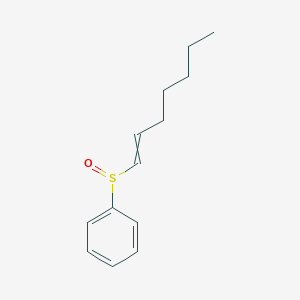
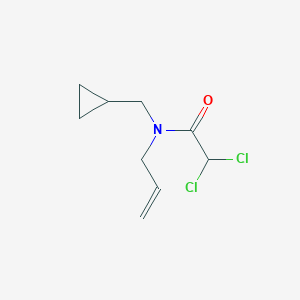
![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester](/img/structure/B14588296.png)
